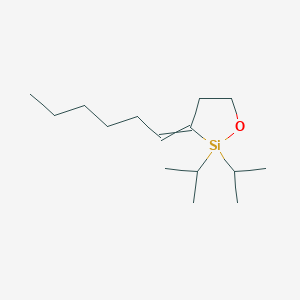
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane is a chemical compound with the molecular formula C15H30OSi This compound is part of the oxasilolane family, which are silicon-containing heterocycles
Preparation Methods
The synthesis of 3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane typically involves the reaction of hexylidene derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the oxasilolane ring.
Chemical Reactions Analysis
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing silicon-based pharmaceuticals.
Industry: It is used in the production of specialty materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-containing ring. The compound can form stable complexes with various substrates, facilitating chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.
Comparison with Similar Compounds
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane can be compared with other similar compounds such as:
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride: This compound has a similar structure but lacks the oxasilolane ring, making it less versatile in certain applications.
3-Methyl-2,2-di(propan-2-yl)butanenitrile: Another similar compound, but with different functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
853995-59-2 |
|---|---|
Molecular Formula |
C15H30OSi |
Molecular Weight |
254.48 g/mol |
IUPAC Name |
3-hexylidene-2,2-di(propan-2-yl)oxasilolane |
InChI |
InChI=1S/C15H30OSi/c1-6-7-8-9-10-15-11-12-16-17(15,13(2)3)14(4)5/h10,13-14H,6-9,11-12H2,1-5H3 |
InChI Key |
XURRBZUYKLCUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C1CCO[Si]1(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



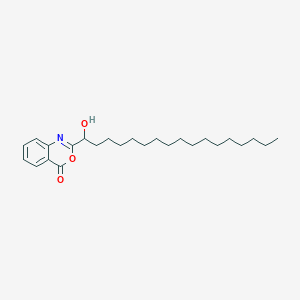
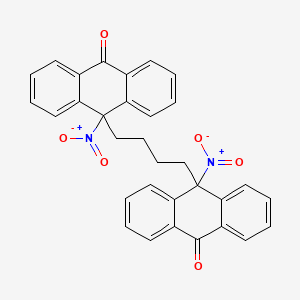
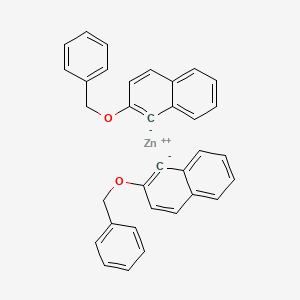
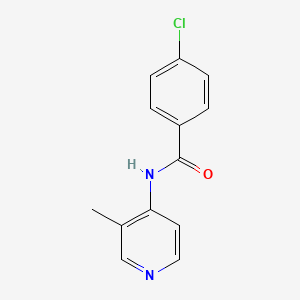
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
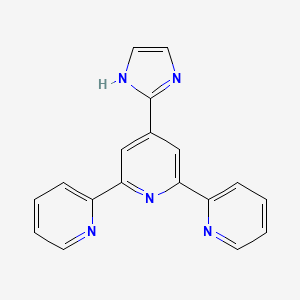

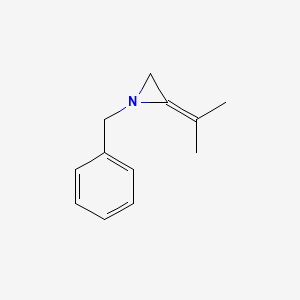

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
